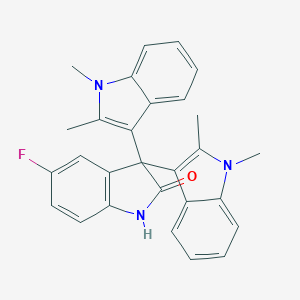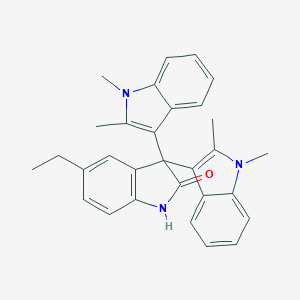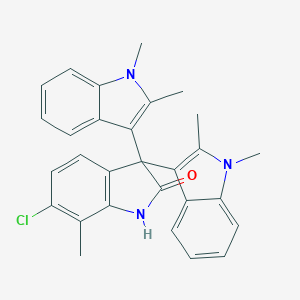![molecular formula C33H32N2O B307478 3-[(1,2-dimethyl-1H-indol-3-yl)(2-ethoxy-1-naphthyl)methyl]-1,2-dimethyl-1H-indole](/img/structure/B307478.png)
3-[(1,2-dimethyl-1H-indol-3-yl)(2-ethoxy-1-naphthyl)methyl]-1,2-dimethyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1,2-dimethyl-1H-indol-3-yl)(2-ethoxy-1-naphthyl)methyl]-1,2-dimethyl-1H-indole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DIMEB, and it has been found to exhibit a range of interesting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of DIMEB is not fully understood, but it is believed to involve the inhibition of several key signaling pathways in cancer cells. Specifically, DIMEB has been found to inhibit the Akt/mTOR signaling pathway, which is a key regulator of cell growth and proliferation. In addition, DIMEB has been found to activate the p53 pathway, which is a tumor suppressor pathway that plays a critical role in preventing the development of cancer.
Biochemical and Physiological Effects:
DIMEB has been found to exhibit a range of interesting biochemical and physiological effects. In addition to its anti-cancer activity, DIMEB has also been found to exhibit anti-inflammatory activity. This compound has been shown to inhibit the production of several pro-inflammatory cytokines, including TNF-alpha and IL-6. In addition, DIMEB has been found to exhibit potent antioxidant activity, which may help to protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of DIMEB for lab experiments is its potent anti-cancer activity. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. In addition, DIMEB has been found to exhibit a range of interesting biochemical and physiological effects, making it a versatile compound for scientific research. However, one of the limitations of DIMEB is its relatively complex synthesis method, which may limit its availability for some researchers.
Orientations Futures
There are several future directions for research on DIMEB. One area of research is the development of new cancer therapies based on this compound. DIMEB has been shown to exhibit potent anti-cancer activity, and further research may lead to the development of new treatments for cancer patients. In addition, further research is needed to fully understand the mechanism of action of DIMEB, which may lead to the development of new drugs that target key signaling pathways in cancer cells. Finally, future research may also focus on the development of new synthesis methods for DIMEB, which may improve its availability for scientific research.
Méthodes De Synthèse
The synthesis of DIMEB is a complex process that involves several steps. One of the key steps in the synthesis of DIMEB is the reaction between 2-ethoxy-1-naphthaldehyde and 1,2-dimethyl-1H-indole in the presence of a base catalyst. This reaction produces an intermediate compound, which is then reacted with 1,2-dimethyl-1H-indole-3-carbaldehyde in the presence of another base catalyst to yield the final product, DIMEB.
Applications De Recherche Scientifique
DIMEB has been studied extensively for its potential applications in scientific research. One of the key areas of research has been in the field of cancer treatment. DIMEB has been found to exhibit potent anti-cancer activity, and it has been shown to induce apoptosis in cancer cells. In addition, DIMEB has been found to inhibit the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer therapies.
Propriétés
Formule moléculaire |
C33H32N2O |
|---|---|
Poids moléculaire |
472.6 g/mol |
Nom IUPAC |
3-[(1,2-dimethylindol-3-yl)-(2-ethoxynaphthalen-1-yl)methyl]-1,2-dimethylindole |
InChI |
InChI=1S/C33H32N2O/c1-6-36-29-20-19-23-13-7-8-14-24(23)32(29)33(30-21(2)34(4)27-17-11-9-15-25(27)30)31-22(3)35(5)28-18-12-10-16-26(28)31/h7-20,33H,6H2,1-5H3 |
Clé InChI |
LTQOOAZHXPVFTH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(C3=C(N(C4=CC=CC=C43)C)C)C5=C(N(C6=CC=CC=C65)C)C |
SMILES canonique |
CCOC1=C(C2=CC=CC=C2C=C1)C(C3=C(N(C4=CC=CC=C43)C)C)C5=C(N(C6=CC=CC=C65)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Acetyl-6-[3-(allyloxy)phenyl]-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307396.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-(2-propoxynaphthalen-1-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307397.png)
![Allyl 3-[3-(allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ether](/img/structure/B307398.png)

![8-[(4-Chlorobenzyl)oxy]-2-{2-[4-(methylsulfanyl)phenyl]vinyl}quinoline](/img/structure/B307401.png)
![4-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chlorophenyl methyl ether](/img/structure/B307403.png)
![3-(Allylsulfanyl)-6-(3-bromo-5-chloro-2-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307404.png)


![Allyl 6-(3-fluorophenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307407.png)
![3-(Allylsulfanyl)-7-propionyl-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307410.png)
![6-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1,3-benzodioxol-4-yl methyl ether](/img/structure/B307411.png)
![5-bromo-3-(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B307413.png)